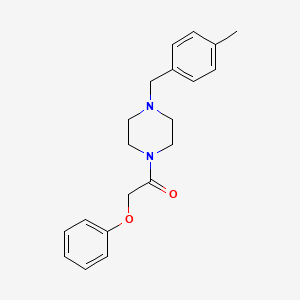
1-(4-methylbenzyl)-4-(phenoxyacetyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylbenzyl)-4-(phenoxyacetyl)piperazine, commonly known as MPDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPDP is a piperazine derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of MPDP is not fully understood, but it is believed to act as a dopamine transporter blocker, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels could have implications in the treatment of Parkinson's disease, depression, and anxiety disorders.
Biochemical and Physiological Effects
MPDP has been shown to have various biochemical and physiological effects, including an increase in dopamine levels in the brain, which could lead to improved mood and cognitive function. MPDP has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
MPDP has several advantages for lab experiments, including its ease of synthesis and purification, as well as its potential applications in various fields. However, MPDP also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for MPDP research, including further investigation into its potential therapeutic applications, such as in the treatment of Parkinson's disease, depression, and anxiety disorders. Additionally, research could focus on the synthesis of other compounds derived from MPDP with potential therapeutic applications. Finally, further studies could be conducted to fully understand the mechanism of action of MPDP and its potential side effects.
Conclusion
In conclusion, 1-(4-methylbenzyl)-4-(phenoxyacetyl)piperazine is a chemical compound that has shown promising results in scientific research. It has potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. While there is still much to be learned about MPDP, its ease of synthesis and potential therapeutic applications make it an exciting area of research for the scientific community.
Synthesis Methods
MPDP has been synthesized through various methods, including the reaction of 1-(4-methylbenzyl)piperazine with phenoxyacetyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 1-(4-methylbenzyl)piperazine with phenoxyacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide. The purity of MPDP can be further enhanced through recrystallization or column chromatography.
Scientific Research Applications
MPDP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MPDP has been shown to act as a dopamine transporter blocker, which could have implications in the treatment of Parkinson's disease. In pharmacology, MPDP has been investigated for its potential as a drug candidate for the treatment of depression and anxiety disorders. In medicinal chemistry, MPDP has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
properties
IUPAC Name |
1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-17-7-9-18(10-8-17)15-21-11-13-22(14-12-21)20(23)16-24-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCACPXFOGWSZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)-2-furamide](/img/structure/B5781751.png)
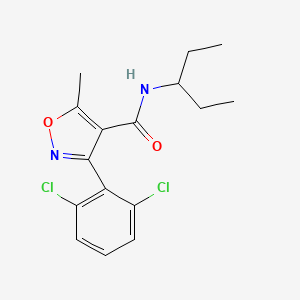
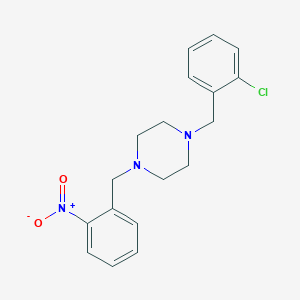
![ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate](/img/structure/B5781779.png)
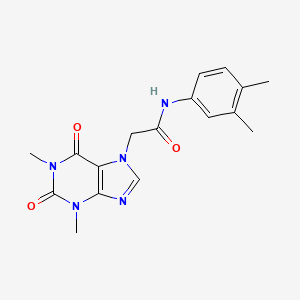
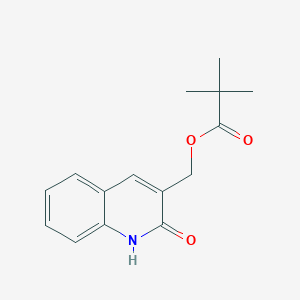

![2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5781823.png)
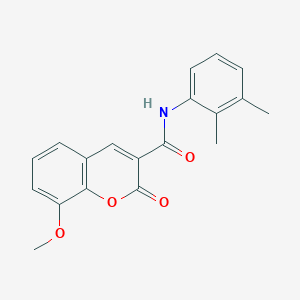
![methyl 3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoate](/img/structure/B5781833.png)
![3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781838.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5781840.png)
![6-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5781845.png)